N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Description
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Biological Activity
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various research studies and patents.
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 397.5 g/mol
- IUPAC Name : this compound
- InChI Key : XKCHQCMAWYAVTP-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . The following table summarizes the antimicrobial activity against various bacterial strains:
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene | Staphylococcus aureus | 10 | 75 |
Escherichia coli | 15 | 65 | |
Candida albicans | 11 | 80 |
The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli , with inhibition zones comparable to standard antibiotics like ampicillin and vancomycin. Notably, it showed significant efficacy against Candida albicans , surpassing the effectiveness of ampicillin, which is critical in treating fungal infections .
Anticancer Activity
The anticancer potential of N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene has also been investigated. Studies utilizing various cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. The following table summarizes findings from anticancer studies:
Cell Line | IC50 (µM) | Method Used |
---|---|---|
HT29 (colon cancer) | 20 | MTT Assay |
DU145 (prostate cancer) | 25 | MTT Assay |
Cell viability assays indicated that the compound significantly reduced viability in both HT29 and DU145 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism through which N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene exerts its biological effects involves interaction with specific molecular targets. The compound can form hydrogen bonds with proteins, influencing their activity and potentially modulating various biochemical pathways. Such interactions are essential for its antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives indicated that modifications at the N-1 and N-3 positions were crucial for enhancing antimicrobial efficacy. The integration of different moieties, such as triazole or oxadiazole, was found to improve activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Studies : In vitro studies on human colon cancer cells (HT29) revealed that treatment with N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene resulted in significant apoptosis, indicating its potential as an anticancer agent. Further molecular docking studies suggested that the compound interacts effectively with key proteins involved in cell proliferation .
Properties
CAS No. |
403728-02-9 |
---|---|
Molecular Formula |
C21H23N3O3S |
Molecular Weight |
397.49 |
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-2-10-24-20(27)17-9-8-16(13-18(17)22-21(24)28)19(26)23(11-12-25)14-15-6-4-3-5-7-15/h3-9,13,25H,2,10-12,14H2,1H3,(H,22,28) |
InChI Key |
XKCHQCMAWYAVTP-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CCO)CC3=CC=CC=C3)NC1=S |
solubility |
not available |
Origin of Product |
United States |
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